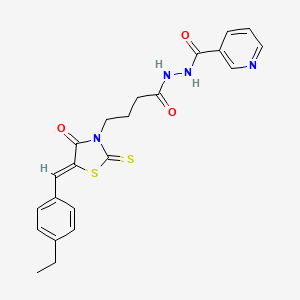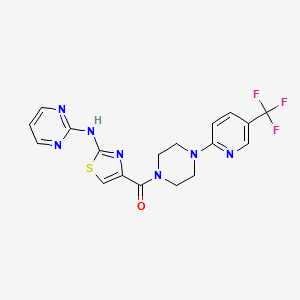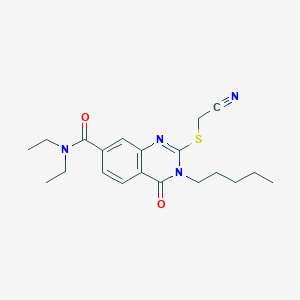![molecular formula C24H28FN5OS B2947430 4-({6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione CAS No. 689266-58-8](/img/no-structure.png)
4-({6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione is a useful research compound. Its molecular formula is C24H28FN5OS and its molecular weight is 453.58. The purity is usually 95%.
BenchChem offers high-quality 4-({6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-({6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial, Analgesic, and Anti-inflammatory Properties
Research indicates that derivatives of quinazoline, including structures similar to the specified compound, have been explored for their antimicrobial, analgesic, and anti-inflammatory properties. A study by Dash et al. (2017) synthesized quinazoline derivatives and found that some compounds exhibited good activity against microbes, while others showed promising analgesic and anti-inflammatory effects. This suggests potential for the development of new treatments based on quinazoline scaffolds with lesser side effects (Dash et al., 2017).
Inhibitory Activities Toward TNF-α Production and T Cell Proliferation
Another application involves the inhibition of TNF-α production and T cell proliferation, which is crucial for treating various inflammatory and autoimmune diseases. Tobe et al. (2003) synthesized 6-fluoro-7-(1-piperazino)quinazolines that exhibited both inhibitory activities, suggesting a therapeutic potential in conditions such as adjuvant arthritis and LPS-induced TNF-α production (Tobe et al., 2003).
Antitumor Activities
Quinazolinone derivatives with specific side chains have shown significant antitumor activities. For instance, Cao et al. (2005) reported that certain derivatives exhibited notable inhibitory activity against human myelogenous leukemia K562 cells, indicating the potential for cancer therapy applications (Cao et al., 2005).
Antifungal and Antibacterial Activities
The synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives revealed some compounds with potential antimicrobial activity. This research suggests these compounds could serve as bases for developing new antimicrobial agents (Babu et al., 2015).
Stability Under Stressful Conditions
Stability studies of similar quinazoline derivatives under various stressful conditions, such as high temperatures, light exposure, and presence of oxidants, have provided insights into their stability and degradation pathways. This information is crucial for the development of pharmaceutical substances and understanding their behavior under different environmental factors (Gendugov et al., 2021).
特性
CAS番号 |
689266-58-8 |
|---|---|
製品名 |
4-({6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione |
分子式 |
C24H28FN5OS |
分子量 |
453.58 |
IUPAC名 |
1-[4-(4-fluorophenyl)piperazin-1-yl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexan-1-one |
InChI |
InChI=1S/C24H28FN5OS/c25-18-9-11-19(12-10-18)29-14-16-30(17-15-29)22(31)8-2-1-5-13-26-23-20-6-3-4-7-21(20)27-24(32)28-23/h3-4,6-7,9-12H,1-2,5,8,13-17H2,(H2,26,27,28,32) |
InChIキー |
WAZUANSZUPIXSF-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCCCNC3=NC(=S)NC4=CC=CC=C43 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



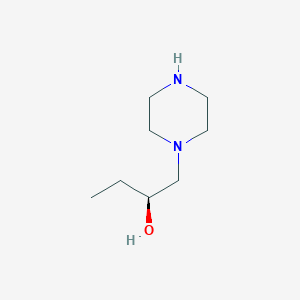
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide](/img/structure/B2947348.png)
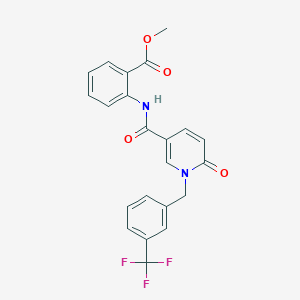
![(2Z)-2-amino-3-[(E)-[(3-phenoxyphenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B2947356.png)
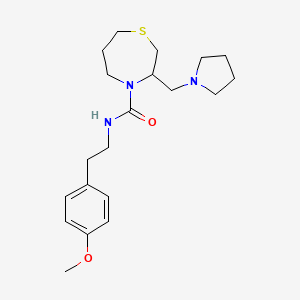
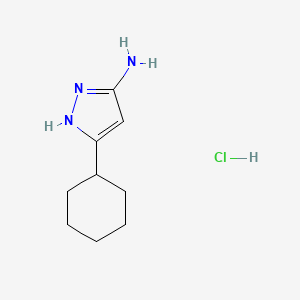
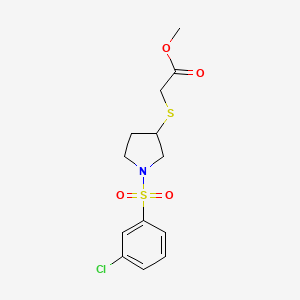
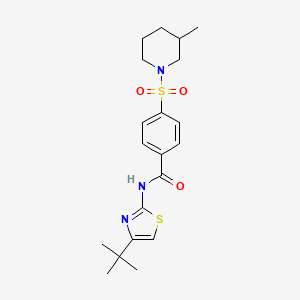
![3-(3-bromobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2947364.png)
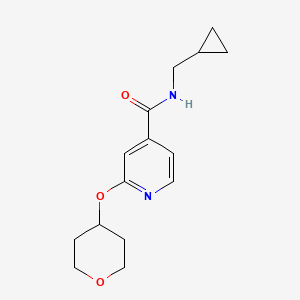
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2947366.png)
